molecular formula C15H13BN2O4 B7954956 {4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid

Cat. No.: B7954956
M. Wt: 296.09 g/mol
InChI Key: KXLRVPYOOHDPDF-UHFFFAOYSA-N
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Description

{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is an organoboron compound that features a boronic acid group attached to a phenyl ring, which is further substituted with a 1,2,4-oxadiazole ring and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid typically involves the formation of the oxadiazole ring followed by the introduction of the boronic acid group. One common method is the Suzuki-Miyaura coupling reaction, which is a widely used technique for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base .

Industrial Production Methods

Industrial production of boronic acids often employs hydroboration techniques, where a boron-hydrogen bond is added across an alkene or alkyne. This method is rapid and allows for the efficient production of organoborane reagents .

Chemical Reactions Analysis

Types of Reactions

{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid can undergo various chemical reactions, including:

    Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.

    Reduction: Reduction of the oxadiazole ring to form corresponding amines.

    Substitution: Nucleophilic substitution reactions at the boronic acid group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Metal hydrides such as sodium borohydride.

    Substitution: Halogenated solvents and bases like potassium carbonate.

Major Products

The major products formed from these reactions include boronate esters, amines, and substituted phenyl derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{4-[5-(2-Methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}boronic acid is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it more versatile in various chemical reactions and applications compared to simpler boronic acids .

Properties

IUPAC Name

[4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BN2O4/c1-21-13-5-3-2-4-12(13)15-17-14(18-22-15)10-6-8-11(9-7-10)16(19)20/h2-9,19-20H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXLRVPYOOHDPDF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OC)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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